2,3-Diaminopropionic acid (DAP) is a non-proteinogenic α, β-diamino acid. [] It is a structural analog of several proteinogenic amino acids, including alanine, serine, lysine, and arginine. [] DAP is found in nature as a component of certain natural products, notably the neurotoxin β-N-oxalyl-L-2,3-diaminopropionic acid (β-ODAP), found in the grass pea (Lathyrus sativus). [, ]
DAP's structural similarity to proteinogenic amino acids makes it valuable in scientific research. It can be incorporated into peptides and proteins, enabling the study of structure-activity relationships and the development of novel biomolecules with tailored properties. [, , ] Additionally, DAP is involved in the biosynthesis of other important natural products, like the antibiotics capreomycin and viomycin. []
2,3-Diaminopropionic acid is a non-proteinogenic amino acid that plays a significant role in various biological processes. It is primarily recognized as a precursor in the biosynthesis of siderophores, specifically staphyloferrin B, which is produced by Staphylococcus aureus. This compound is crucial for iron acquisition in bacteria, thus contributing to their survival and pathogenicity.
2,3-Diaminopropionic acid is synthesized biologically through several enzymatic pathways involving specific genes such as sbnA and sbnB, which are part of the staphyloferrin B biosynthetic gene cluster. These genes encode enzymes that facilitate the conversion of substrates like O-phospho-L-serine and L-glutamate into 2,3-diaminopropionic acid .
2,3-Diaminopropionic acid can be classified as:
The synthesis of 2,3-diaminopropionic acid can be achieved through both biological and chemical methods.
The chemical synthesis typically utilizes protecting groups to stabilize reactive sites during the synthesis process. The oxidation step often employs mild conditions to avoid degradation of sensitive functional groups .
The molecular formula for 2,3-diaminopropionic acid is . Its structure consists of:
2,3-Diaminopropionic acid participates in various chemical reactions:
The incorporation of 2,3-diaminopropionic acid into peptide chains can enhance stability and alter functional properties due to its unique structural attributes compared to standard amino acids.
The mechanism by which 2,3-diaminopropionic acid functions primarily revolves around its role in iron chelation through siderophore formation. The nitrogen atoms from its amine groups coordinate with iron ions, enhancing bacterial iron uptake.
In studies involving Staphylococcus aureus, it was shown that mutants lacking the genes responsible for synthesizing 2,3-diaminopropionic acid could not produce staphyloferrin B effectively, demonstrating its critical role in iron acquisition .
Relevant data indicates that these properties make it suitable for various biochemical applications.
Staphylococcus aureus utilizes a two-enzyme system for L-Dap production: SbnA (a cysteine synthase homolog) and SbnB (resembling ornithine cyclodeaminase). SbnB generates ammonia from amino acid substrates, which SbnA incorporates into O-phospho-L-serine or O-acetyl-L-serine to yield L-Dap. Mutational studies confirm that sbnA or sbnB disruption abolishes staphyloferrin B siderophore production, reversible only by L-Dap supplementation [6]. Streptomyces albulus PD-1 employs a similar pathway for poly(L-diaminopropionic acid) synthesis, where PLP-dependent enzymes generate L-Dap as a monomeric precursor [8].
Table 1: Microbial Enzymatic Pathways for L-Dap Biosynthesis
Organism | Enzyme(s) | Substrate(s) | Product | Role |
---|---|---|---|---|
Salmonella enterica | DpaL | L-Dap | Pyruvate + NH₃ | Detoxification |
Staphylococcus aureus | SbnA + SbnB | O-phospho-L-serine + NH₃ | L-Dap | Staphyloferrin B precursor |
Streptomyces albulus | Cysteine synthase homologs | O-acetyl-L-serine + NH₃ | L-Dap | Poly(L-Dap) biosynthesis |
L-Dap serves as a critical precursor for structurally complex natural products with biological activities:
Table 2: L-Dap-Derived Secondary Metabolites and Functions
Metabolite | Producing Organism | L-Dap Function | Biological Activity |
---|---|---|---|
Zwittermicin A | Bacillus cereus | Metal chelation backbone | Antibiotic, anti-oomycete |
Capreomycin/Viomycin | Streptomyces spp. | Cyclic peptide linkage | Anti-tuberculosis |
Staphyloferrin B | Staphylococcus aureus | Iron(III) coordination | Siderophore (iron scavenger) |
Poly(L-Dap) | Streptomyces albulus | Structural monomer | Antimicrobial polymer |
In plants, L-Dap occurs primarily as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a neurotoxin and defense compound:
Ecologically, ODAP exemplifies a trade-off between survival and toxicity. Its biosynthesis in Lathyrus involves:
Table 3: Plant Sources of L-Dap Derivatives and Ecological Roles
Plant Species | Compound | Function | Adaptive Significance |
---|---|---|---|
Lathyrus sativus | β-ODAP | Neurotoxin, nitrogen-fixing enhancer | Drought/famine resilience |
Leucaena leucocephala | Mimosine | Herbivore deterrent (amitotic agent) | Defense against browsing |
Stenoloma chusanum | Free L-Dap | Hemostatic agent | Wound healing in harsh environments |
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